molecular formula C11H15N3O3 B14917762 1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid

1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B14917762
M. Wt: 237.25 g/mol
InChI Key: GCIVCFIAXBDATJ-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a carboxyl group, along with a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with piperidine derivatives. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(1-methyl-1H-pyrazole-4-carbonyl)piperidine
  • 1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine rings. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(1-methylpyrazole-4-carbonyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-13-6-9(5-12-13)10(15)14-4-2-3-8(7-14)11(16)17/h5-6,8H,2-4,7H2,1H3,(H,16,17)

InChI Key

GCIVCFIAXBDATJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

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